![molecular formula C11H14N2O4 B3153593 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol CAS No. 761440-58-8](/img/structure/B3153593.png)
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol
Overview
Description
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol is a chemical compound with the molecular weight of 238.24 . Its IUPAC name is 1-(3-methoxy-4-nitrophenyl)-3-pyrrolidinol .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring allows for increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol include a molecular weight of 238.24 . The compound has an IUPAC name of 1-(3-methoxy-4-nitrophenyl)-3-pyrrolidinol . Further details about its physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
- Researchers have synthesized derivatives of this compound to explore its potential as selective androgen receptor modulators (SARMs) and other drug candidates .
- For instance, (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising properties .
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives, derived from pyridine and indole, were investigated against Mycobacterium tuberculosis .
- Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins .
- Functionalization of preformed pyrrolidine rings (e.g., proline derivatives) has also been explored .
Medicinal Chemistry and Drug Discovery
Anti-Inflammatory and Analgesic Agents
Antitubercular Activity
Stereoselective Binding to Proteins
Synthetic Strategies
Pharmacokinetic Studies
properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-11-6-8(2-3-10(11)13(15)16)12-5-4-9(14)7-12/h2-3,6,9,14H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPVQBHMMZEOMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(C2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265805 | |
Record name | 1-(3-Methoxy-4-nitrophenyl)-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol | |
CAS RN |
761440-58-8 | |
Record name | 1-(3-Methoxy-4-nitrophenyl)-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=761440-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxy-4-nitrophenyl)-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801265805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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